molecular formula C10H13N5O2 B3055699 N-9H-purin-6-ylvaline CAS No. 6636-97-1

N-9H-purin-6-ylvaline

Cat. No.: B3055699
CAS No.: 6636-97-1
M. Wt: 235.24 g/mol
InChI Key: NYRSRNGSMXWKQV-UHFFFAOYSA-N
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Description

N-9H-purin-6-ylvaline is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring This compound is a conjugate of purine and valine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-9H-purin-6-ylvaline typically involves the coupling of purine derivatives with valine. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with valine as the nucleophile. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-9H-purin-6-ylvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace substituents on the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; aprotic solvents; low to moderate temperatures.

    Substitution: Amines, thiols; bases like sodium hydride or potassium carbonate; aprotic solvents; elevated temperatures.

Major Products Formed:

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

N-9H-purin-6-ylvaline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.

    Biology: Studied for its role in nucleotide metabolism and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of N-9H-purin-6-ylvaline involves its interaction with various molecular targets and pathways. As a purine derivative, it can interfere with nucleotide metabolism by inhibiting enzymes involved in purine biosynthesis and degradation. This inhibition can lead to the disruption of DNA and RNA synthesis, resulting in antiproliferative effects on rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Comparison: N-9H-purin-6-ylvaline is unique due to its conjugation with valine, which imparts distinct biochemical properties compared to other purine derivatives. While adenine and guanine are primarily involved in genetic material, this compound’s structure allows it to be used in therapeutic applications, particularly in targeting specific metabolic pathways in diseases .

Properties

IUPAC Name

3-methyl-2-(7H-purin-6-ylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-5(2)6(10(16)17)15-9-7-8(12-3-11-7)13-4-14-9/h3-6H,1-2H3,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRSRNGSMXWKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399757
Record name NSC52343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6636-97-1
Record name NSC52343
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52343
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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